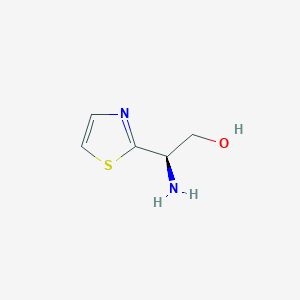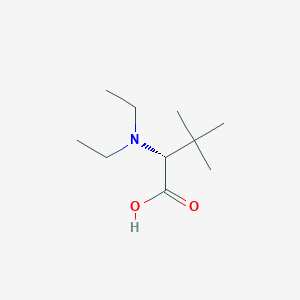
(R)-2-(Diethylamino)-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Diethylamino)-3,3-dimethylbutanoic acid is an organic compound with a complex structure that includes a diethylamino group and a dimethylbutanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Diethylamino)-3,3-dimethylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable amine with a halogenated precursor, followed by further functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Diethylamino)-3,3-dimethylbutanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
®-2-(Diethylamino)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
®-2-(Diethylamino)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-2-(Diethylamino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid moiety may participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-2-(Diethylamino)-3,3-dimethylbutanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
2-(Dimethylamino)-3,3-dimethylbutanoic acid: A related compound with a dimethylamino group instead of a diethylamino group.
3,3-Dimethylbutanoic acid: The parent compound without the amino group.
Uniqueness
®-2-(Diethylamino)-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry and the presence of both diethylamino and carboxylic acid functional groups
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
(2R)-2-(diethylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-6-11(7-2)8(9(12)13)10(3,4)5/h8H,6-7H2,1-5H3,(H,12,13)/t8-/m0/s1 |
InChIキー |
QOHASNUJLHFAPX-QMMMGPOBSA-N |
異性体SMILES |
CCN(CC)[C@@H](C(=O)O)C(C)(C)C |
正規SMILES |
CCN(CC)C(C(=O)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
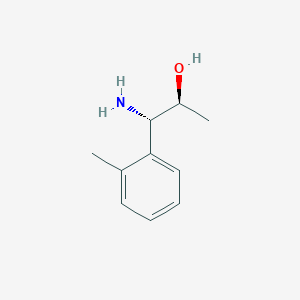
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
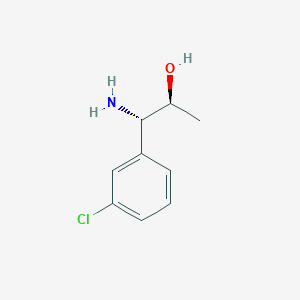
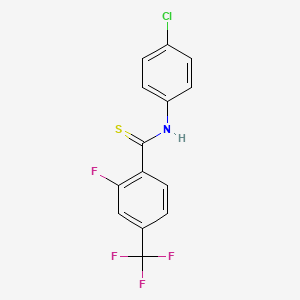

![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)
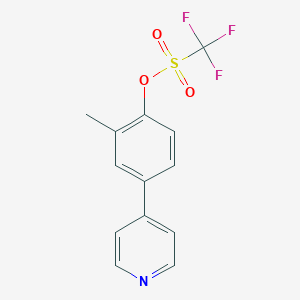
![2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine](/img/structure/B13055236.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13055246.png)
![(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13055259.png)

